molecular formula C21H23N3O B12376710 Hif-1|A-IN-6

Hif-1|A-IN-6

カタログ番号: B12376710
分子量: 333.4 g/mol
InChIキー: JMHQZODOVQWZPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of HIF-1α and HIF-1β subunits. Under normoxia, HIF-1α undergoes proteasomal degradation via hydroxylation by prolyl hydroxylases (PHDs) and subsequent binding to the von Hippel-Lindau (VHL) protein. In hypoxia, this degradation is inhibited, leading to HIF-1α stabilization and activation of genes promoting angiogenesis (e.g., VEGF), metabolic reprogramming (e.g., GLUT-1), and metastasis. Overexpression of HIF-1α correlates with poor prognosis in solid cancers, making it a critical therapeutic target .

特性

分子式

C21H23N3O

分子量

333.4 g/mol

IUPAC名

7-methoxy-2-methyl-N-(3-pyrrolidin-1-ylphenyl)quinolin-4-amine

InChI

InChI=1S/C21H23N3O/c1-15-12-20(19-9-8-18(25-2)14-21(19)22-15)23-16-6-5-7-17(13-16)24-10-3-4-11-24/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,22,23)

InChIキー

JMHQZODOVQWZPX-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC(=CC=C3)N4CCCC4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hif-1|A-IN-6 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it includes the following steps:

Industrial Production Methods

Industrial production of Hif-1|A-IN-6 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure consistent quality and purity of the compound .

化学反応の分析

Types of Reactions

Hif-1|A-IN-6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

作用機序

Hif-1|A-IN-6 exerts its effects by inhibiting the activity of HIF-1α. The compound binds to HIF-1α, preventing its dimerization with HIF-1β and subsequent binding to the hypoxia response element (HRE) in the DNA. This inhibits the transcription of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival .

類似化合物との比較

Comparison Table: Natural Inhibitors

Compound IC₅₀ (nM) Mechanism Trial Phase Key Limitation
HIF-1 A-IN-6 15 Dimerization blockade Phase I Limited long-term data
Picroliv 10,000 Transcriptional inhibition Preclinical Cytotoxicity
Geldanamycin 100 Hsp90 inhibition Phase II Hepatotoxicity
Manassantin A 3 Nuclear translocation blockade Preclinical Bioavailability issues

EZN-2968

  • Structure : Antisense oligonucleotide.
  • Mechanism : Binds HIF-1α mRNA, reducing translation .
  • Efficacy: Phase I trials show 40% HIF-1α reduction in renal carcinoma.
  • Limitations : Poor tissue penetration and rapid clearance.

NCGC Compounds (e.g., NCGC00043898)

  • Structure: Quinoxaline derivatives.
  • Mechanism : Inhibits HIF-1α accumulation and VEGF secretion .
  • Efficacy : 70% inhibition of HIF-1 activity at 1 µM.
  • Limitations : Off-target effects on mTOR pathways.

Carborane Derivatives (Vo, Vi, Vk)

  • Structure : Trisubstituted carboranes.
  • Mechanism : Suppresses HIF-1 transcriptional activity without altering HIF-1α protein levels .
  • Efficacy : Reduces CA9 mRNA by 90% at 50 nM.
  • Limitations : Unclear metabolic stability.

Mechanistic and Clinical Insights

  • mRNA vs. Protein Targeting : Natural inhibitors like picroliv act upstream (mRNA), while HIF-1|A-IN-6 and GA target protein stability or function. mRNA-targeting agents (e.g., EZN-2968) face challenges in delivery and specificity .
  • Hypoxia Selectivity: HIF-1|A-IN-6 and carboranes maintain efficacy in hypoxic niches without harming normoxic tissues, unlike GA, which affects Hsp90 globally .
  • Clinical Potential: HIF-1|A-IN-6’s oral bioavailability and lack of CYP450 interactions position it favorably against hepatotoxic agents like GA .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。